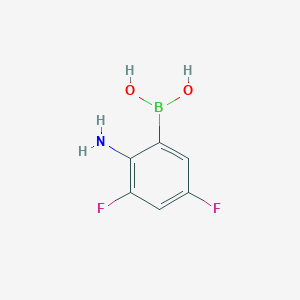![molecular formula C7H4FN3O2 B15071171 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-81-8](/img/structure/B15071171.png)
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 4th position and a carboxylic acid group at the 6th position on the pyrrolo[2,3-D]pyrimidine ring system . It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-D]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations . Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- 4-Methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Uniqueness
4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
特性
CAS番号 |
1016241-81-8 |
|---|---|
分子式 |
C7H4FN3O2 |
分子量 |
181.12 g/mol |
IUPAC名 |
4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) |
InChIキー |
PAYLIYUKVLBCRG-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC2=C1C(=NC=N2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




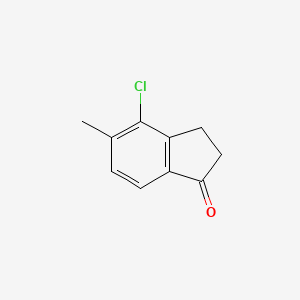
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)
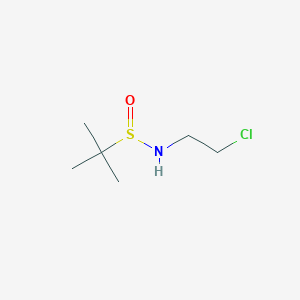

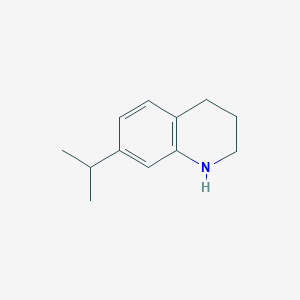
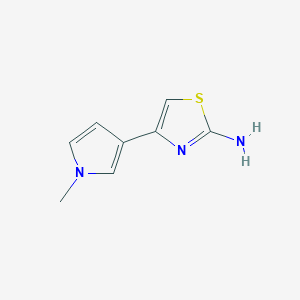
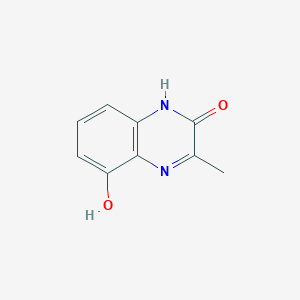
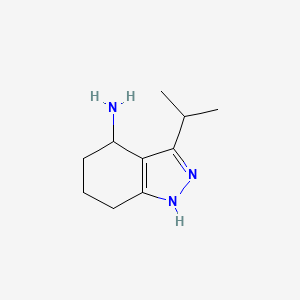
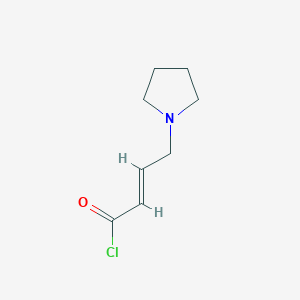
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)

